

# Toxicological and Safety Profile of 2-Methylpentyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylpentyl acetate

Cat. No.: B1584834

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Disclaimer: This document provides a comprehensive overview of the toxicological and safety profile of **2-Methylpentyl acetate**. Direct toxicological data for **2-Methylpentyl acetate** is limited. Therefore, this guide utilizes a read-across approach, incorporating data from structurally similar compounds, primarily isobutyl acetate and isoamyl acetate, to provide a robust safety assessment. This approach is a scientifically accepted method for data gap filling in toxicological evaluations.

## Introduction to 2-Methylpentyl Acetate

**2-Methylpentyl acetate**, a clear, colorless liquid with a characteristic fruity odor, belongs to the family of acetate esters. It finds applications as a solvent and fragrance ingredient in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling and use.

## Physicochemical Properties

Property	Value	Reference
Chemical Name	2-Methylpentyl acetate	
Synonyms	Acetic acid 2-methylpentyl ester, 2-Methylamyl acetate	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	7789-99-3	<a href="#">[2]</a>
Molecular Formula	C8H16O2	<a href="#">[2]</a>
Molecular Weight	144.21 g/mol	<a href="#">[2]</a>
Boiling Point	160 °C	<a href="#">[2]</a>
Flash Point	46.7 °C	<a href="#">[2]</a>
Density	0.87 g/cm <sup>3</sup>	<a href="#">[2]</a>

## Toxicological Profile (Based on Read-Across Data)

The toxicological assessment of **2-Methylpentyl acetate** is based on data from structurally related acetate esters, isobutyl acetate and isoamyl acetate.

### Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure.

Table 1: Acute Toxicity Data for Structural Analogues

Endpoint	Species	Route	Value	Analogue	Reference
LD50	Rat	Oral	13,400 mg/kg	Isobutyl acetate	[3]
LD50	Rabbit	Oral	4,763 mg/kg	Isobutyl acetate	[3][4]
LD50	Rat	Oral	16,600 mg/kg	Isoamyl acetate	[5][6]
LD50	Rabbit	Oral	7,422 mg/kg	Isoamyl acetate	[7]
LD50	Rabbit	Dermal	> 17,400 mg/kg	Isobutyl acetate	[3][4][8]
LD50	Rabbit	Dermal	> 5,000 mg/kg	Isoamyl acetate	[5]
LC50	Rat	Inhalation	8,000 ppm (4 hours)	Isobutyl acetate	[3][9]

Summary: Based on the data from its analogues, **2-Methylpentyl acetate** is expected to have low acute toxicity via the oral and dermal routes. Inhalation of high concentrations of vapors may cause adverse effects.[3][4][5][6][7][8][9]

## Skin Irritation and Corrosion

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Table 2: Skin Irritation Data for Structural Analogues

Finding	Species	Analogue	Reference
Non-irritating	Rabbit	Isoamyl acetate	[5]
Mild to moderate irritation	Rabbit	Isobutyl acetate	[3][4]

Summary: **2-Methylpentyl acetate** is predicted to be a mild to moderate skin irritant.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Repeated or prolonged contact may cause skin dryness or cracking.

## Eye Irritation

This endpoint evaluates the potential of a substance to cause damage to the eyes.

Table 3: Eye Irritation Data for Structural Analogues

Finding	Species	Analogue	Reference
Moderate conjunctival irritation	Rabbit	n-pentyl acetate and 2-methylbutyl acetate (isomers)	<a href="#">[5]</a>
Moderate inflammation	Rabbit	Isobutyl acetate	<a href="#">[3]</a>

Summary: **2-Methylpentyl acetate** is expected to be an eye irritant, causing redness, watering, and itching.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Table 4: Skin Sensitization Data for Structural Analogues

Finding	Test Type	Species	Analogue	Reference
Not sensitizing	Maximization test	Guinea pig	Isobutyl acetate	<a href="#">[10]</a>
Not sensitizing	Patch test	Human	Isobutyl acetate	<a href="#">[10]</a>

Summary: Based on the available data for isobutyl acetate, **2-Methylpentyl acetate** is not expected to be a skin sensitizer.[\[10\]](#)

## Mutagenicity

Mutagenicity tests assess the potential of a substance to induce genetic mutations.

Table 5: Mutagenicity Data for Structural Analogues

Test System	Finding	Analogue	Reference
Ames test (Salmonella typhimurium)	Negative	Isoamyl acetate	<a href="#">[11]</a> <a href="#">[12]</a>
Chromosomal aberration test (Chinese hamster lung cells)	Negative	Isoamyl acetate	<a href="#">[5]</a> <a href="#">[11]</a>
Ames test (Salmonella typhimurium)	Negative	Isobutyl acetate	
Chromosomal aberration test (V79 hamster cells)	Negative	Isobutyl acetate	<a href="#">[10]</a>

Summary: **2-Methylpentyl acetate** is not expected to be mutagenic, based on the negative results from a range of in vitro assays on its structural analogues.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[12\]](#)

## Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.

Table 6: Repeated Dose Toxicity Data for Structural Analogues

Study Type	Species	Route	NOAEL/LO AEC	Analogue	Reference
90-day inhalation study	Rat	Inhalation	NOAEC: 500 ppm	n-Butyl acetate (structurally related)	<a href="#">[14]</a>

**Summary:** While specific repeated dose toxicity data for isobutyl and isoamyl acetate were not found, data on the structurally related n-butyl acetate suggests that the primary effects of prolonged inhalation exposure would likely be irritation of the respiratory tract.[\[14\]](#) Further studies would be needed to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) for **2-Methylpentyl acetate**.

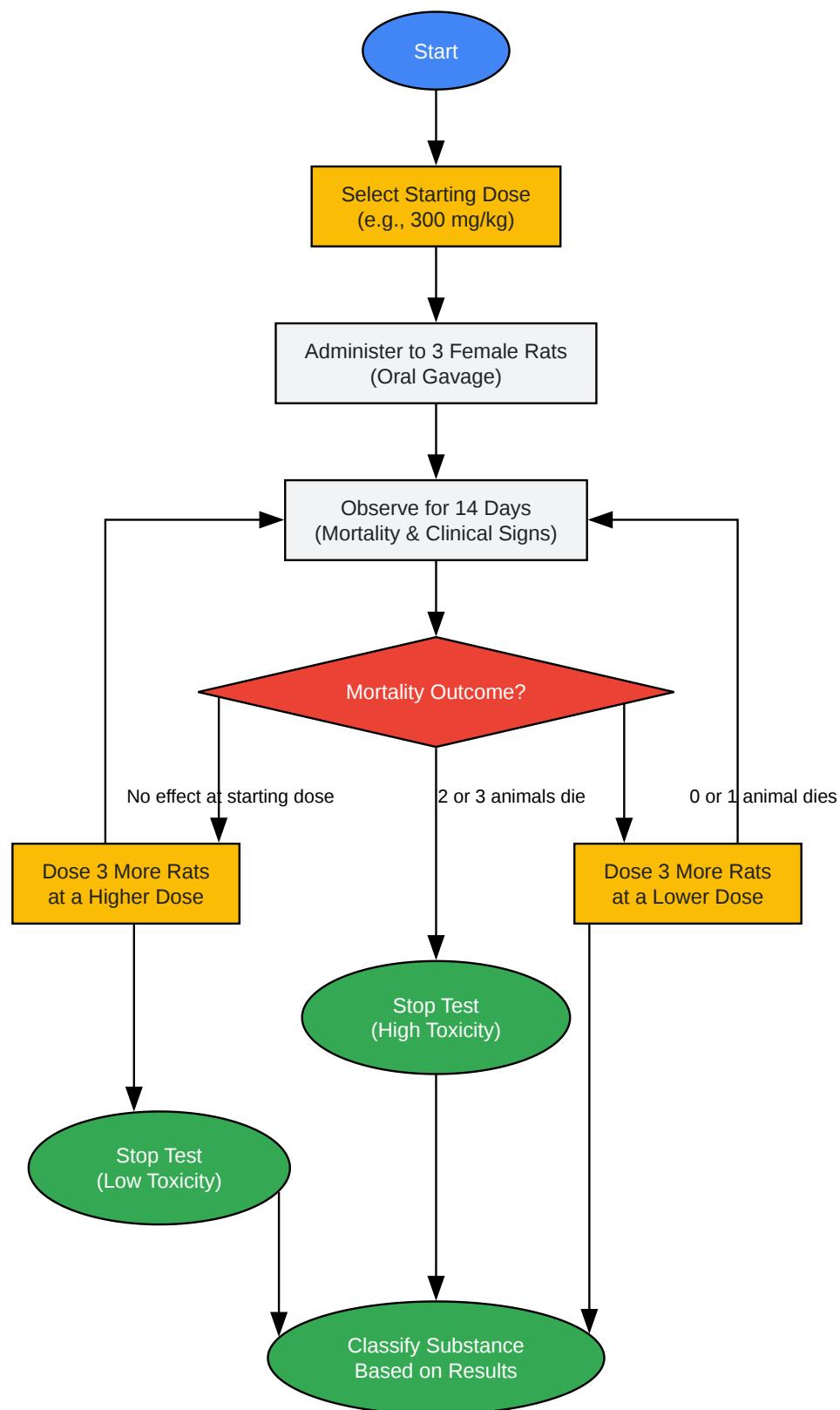
## Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

### Acute Toxicity Testing

This method is used to estimate the acute oral toxicity (LD50) of a substance. The test proceeds in a stepwise manner, using a minimum number of animals.

- **Test Animals:** Typically, three female rats per step are used.
- **Procedure:** A starting dose is selected from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Endpoint:** The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.

[Click to download full resolution via product page](#)*Figure 1: OECD 423 Experimental Workflow.*

## Skin and Eye Irritation Testing

This in vitro method uses a three-dimensional reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.

- **Test System:** A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
- **Procedure:** The test chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.
- **Endpoint:** Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is a skin irritant.

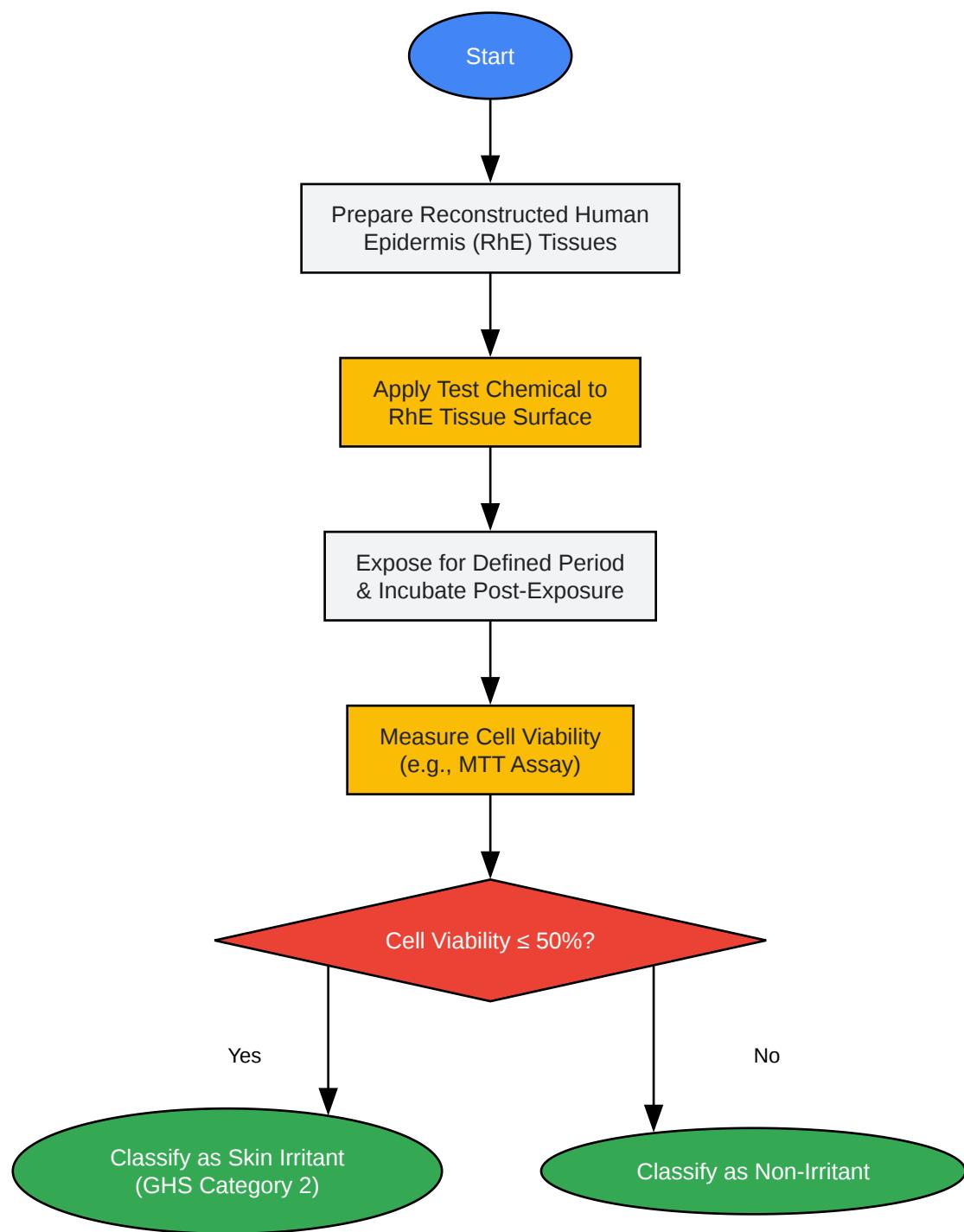
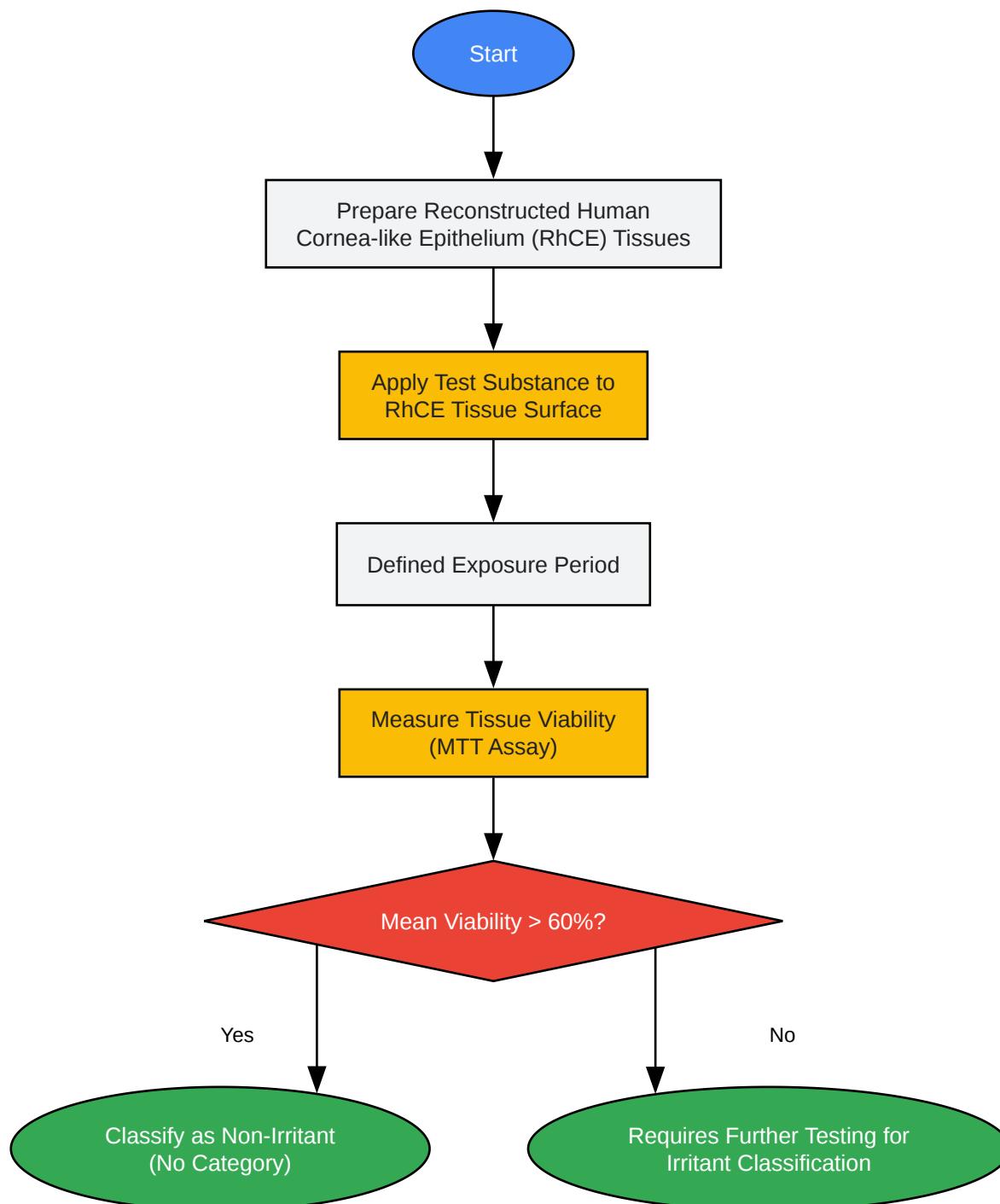
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Figure 2: OECD 439 Experimental Workflow.

This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.

- Test System: A commercially available RhCE model (e.g., EpiOcular™).
- Procedure: The test substance is applied to the surface of the RhCE tissue for a specified exposure time.
- Endpoint: Tissue viability is determined using the MTT assay. If the mean tissue viability is above 60%, the chemical is considered a non-irritant.



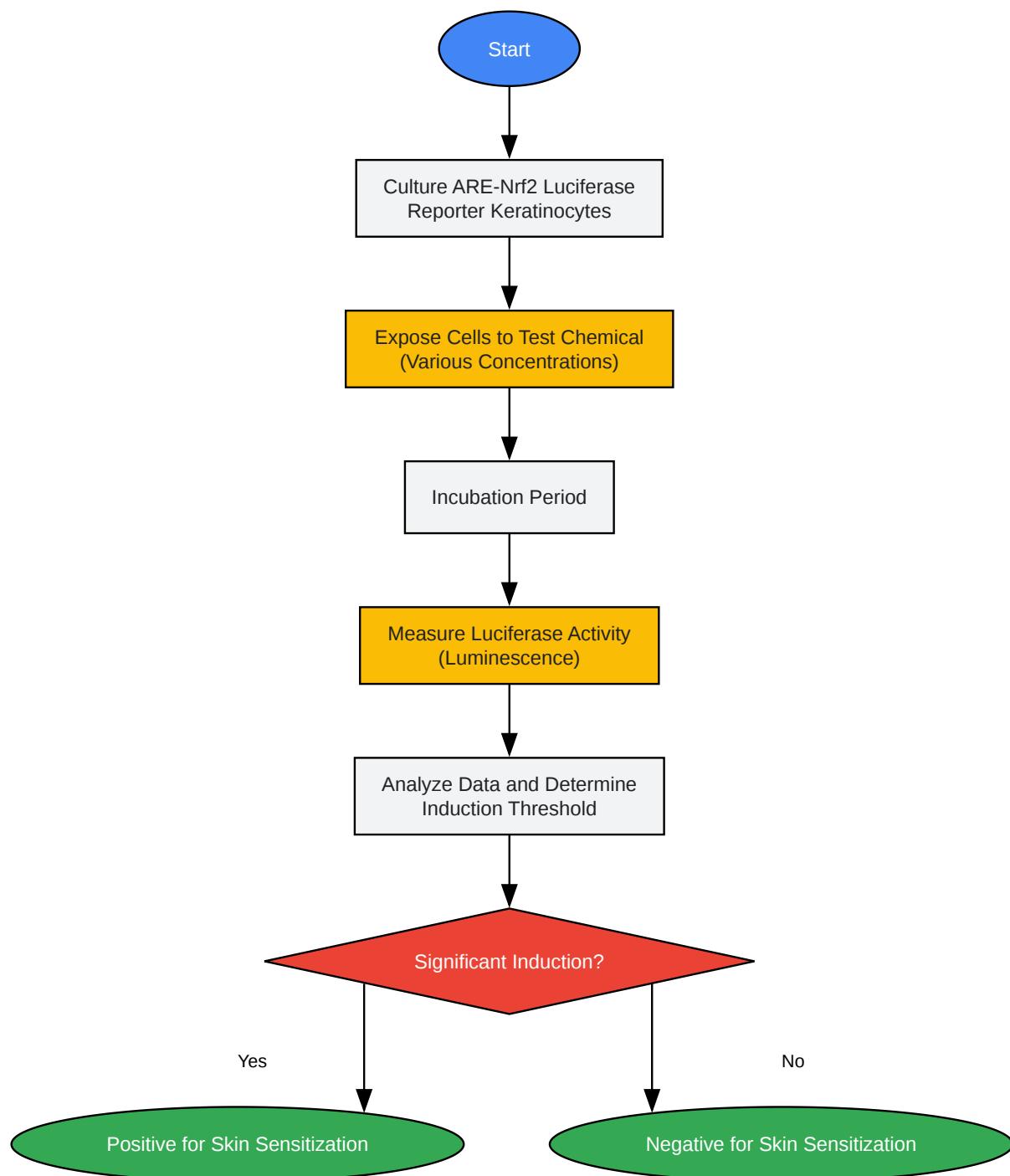
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*Figure 3: OECD 492 Experimental Workflow.*

## Skin Sensitization Testing

This *in vitro* assay assesses the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.

- **Test System:** A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase reporter gene linked to an antioxidant response element (ARE).
- **Procedure:** The cells are exposed to the test chemical for a defined period.
- **Endpoint:** Activation of the ARE pathway leads to the production of luciferase, which is quantified by measuring luminescence. A significant increase in luminescence above a certain threshold indicates a sensitizing potential.



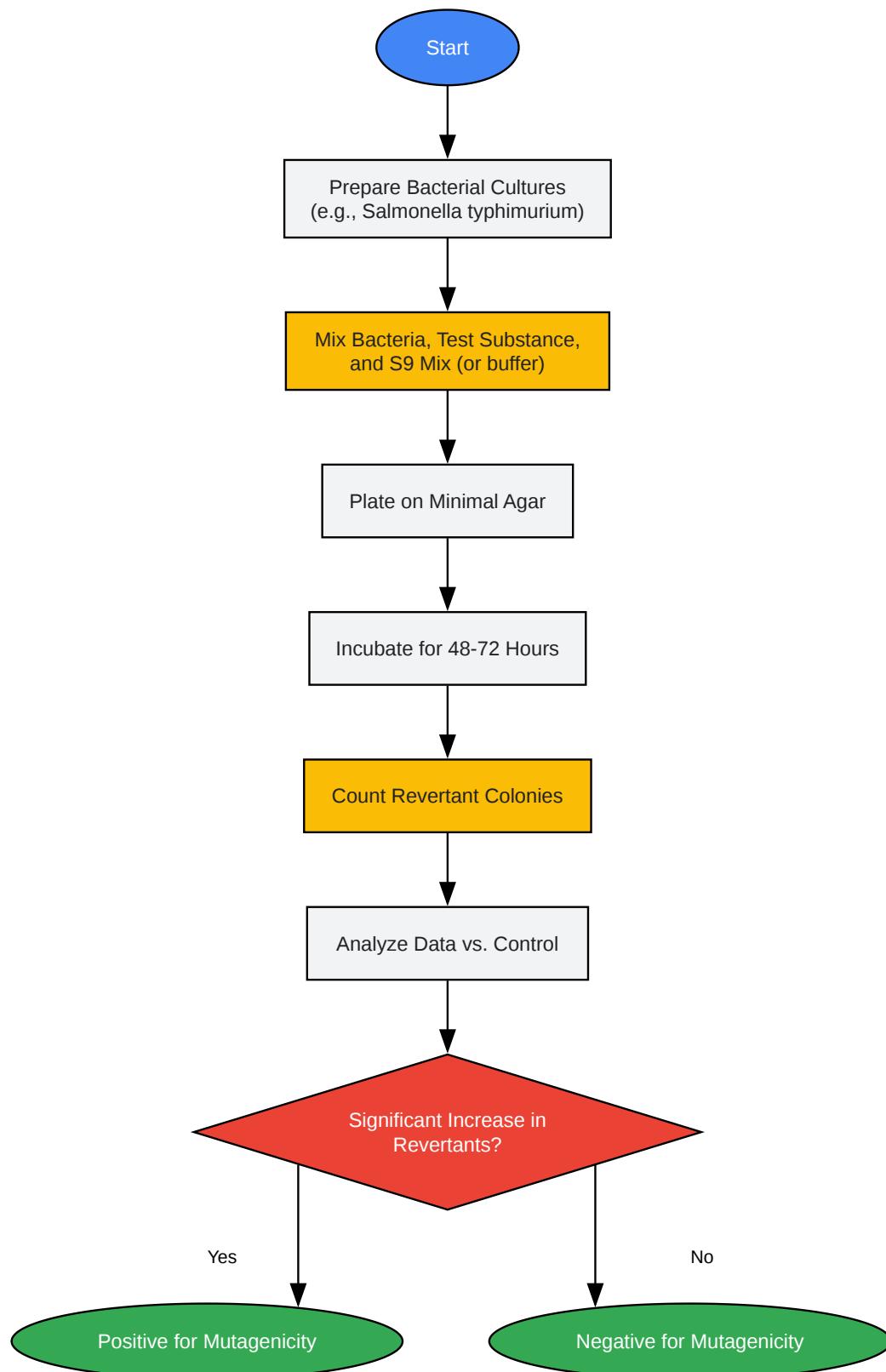
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Figure 4: OECD 442D Experimental Workflow.

## Mutagenicity Testing

This is a widely used in vitro test to detect gene mutations induced by a chemical.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the specific amino acid.
- **Endpoint:** A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.



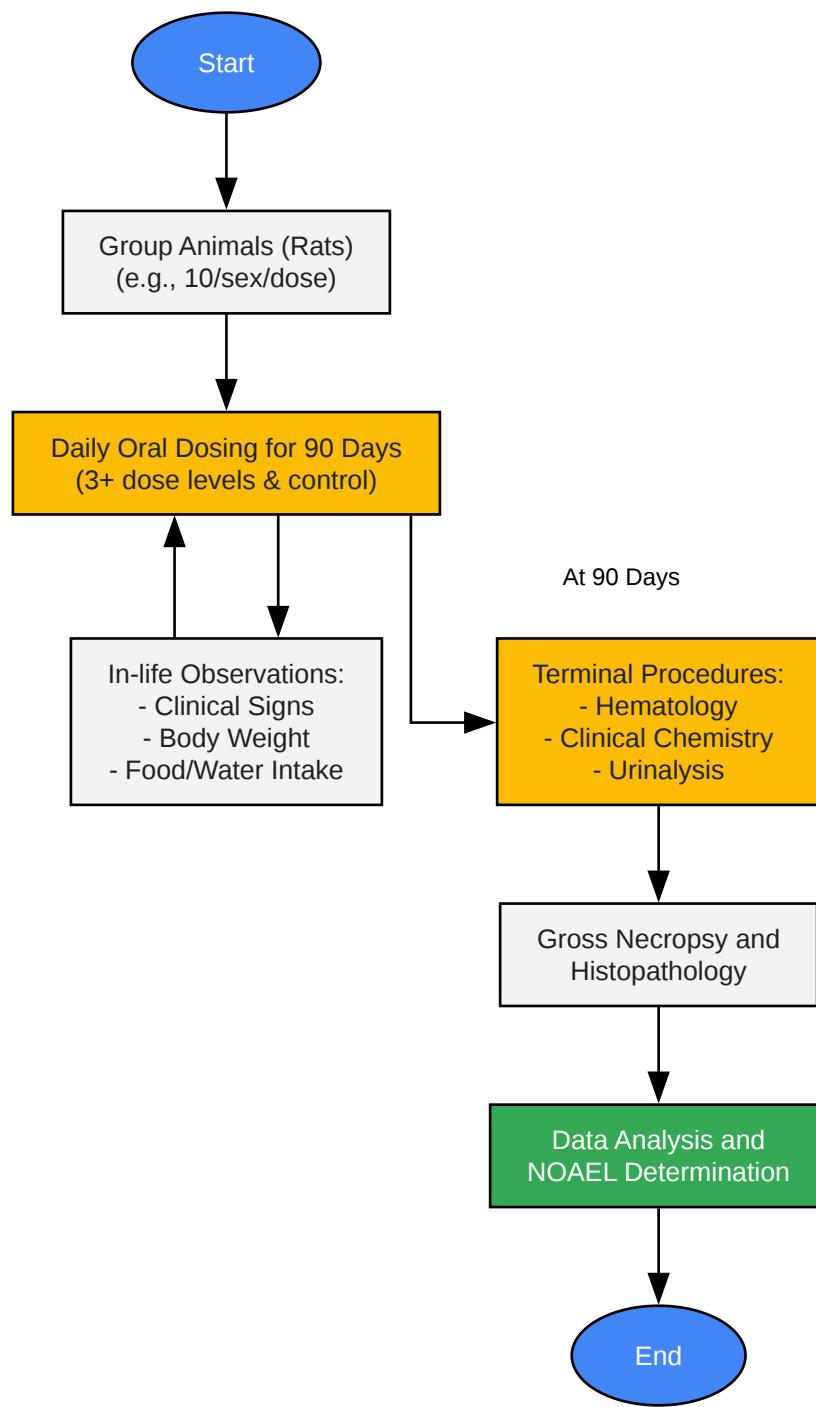
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Figure 5: OECD 471 (Ames Test) Experimental Workflow.

## Repeated Dose Toxicity Testing

This study provides information on the potential health hazards from repeated oral exposure to a substance over a 90-day period.

- **Test Animals:** Typically rats, with at least 10 males and 10 females per dose group.
- **Procedure:** The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels, plus a control group.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
- **Endpoint:** A detailed necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.



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Figure 6: OECD 408 Experimental Workflow.

## Conclusion

Based on a comprehensive read-across analysis of its structural analogues, **2-Methylpentyl acetate** is anticipated to have a low order of acute toxicity. It is likely to be a mild to moderate

skin and eye irritant. The available data suggests it is not a skin sensitizer and is not mutagenic. Due to the lack of specific repeated-dose toxicity data, caution should be exercised in scenarios involving prolonged or repeated exposure. The established experimental protocols outlined in the OECD guidelines provide a clear framework for any future toxicological evaluation of **2-Methylpentyl acetate**. It is recommended that any handling of this substance be done in accordance with standard industrial hygiene practices, including the use of appropriate personal protective equipment to avoid skin and eye contact.

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